Naloxegol-d5 (oxalate)

Bioanalysis LC-MS/MS Stable Isotope Labeling

Non-isotopic internal standards fail to co-elute identically with Naloxegol, introducing matrix-effect errors that invalidate LC-MS/MS assay precision and accuracy per FDA/EMA bioanalytical guidelines. Naloxegol-d5 (oxalate) eliminates this risk: • Near-identical chromatographic retention time to unlabeled Naloxegol for precise matrix effect and recovery correction across analytical batches • Distinct +5 Da MRM transition (m/z 742.4→612.3) ensures interference-free quantification at the LLOQ • Supplied at ≥99% deuterated form purity, minimizing isotopic background noise Essential for CROs and pharma labs conducting bioequivalence studies, CYP3A4 DDI assessments, and ANDA stability testing. Full Certificate of Analysis provided.

Molecular Formula C36H55NO15
Molecular Weight 746.8 g/mol
Cat. No. B15141593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaloxegol-d5 (oxalate)
Molecular FormulaC36H55NO15
Molecular Weight746.8 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O
InChIInChI=1S/C34H53NO11.C2H2O4/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2;3-1(4)2(5)6/h3-5,28-29,32,36-37H,1,6-25H2,2H3;(H,3,4)(H,5,6)/t28-,29+,32-,33-,34+;/m0./s1/i1D2,3D,9D2;
InChIKeyMNYIRXLCPODKLG-ATRJOQGASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naloxegol-d5 (Oxalate) Internal Standard


Naloxegol-d5 (oxalate) is a stable isotope-labeled (SIL) internal standard consisting of the parent compound Naloxegol with five deuterium (D5) substitutions on the allyl moiety (-CD2-CH2-CH2-), yielding a molecular formula of C₃₆H₅₀D₅NO₁₅ . As a deuterium-labeled analogue of Naloxegol oxalate (NKTR-118 oxalate; AZ-13337019 oxalate)—a μ-opioid receptor antagonist with a Ki of 7.42 nM and pA₂ of 7.95 that is selective over the δ-opioid receptor (Ki = 866 nM) —the compound is primarily formulated as an analytical standard. It is supplied at ≥99% deuterated form purity and is explicitly designed for use as an internal standard in GC- or LC-MS assays to correct for matrix effects, extraction variability, and instrument fluctuations during the quantification of Naloxegol in biological matrices .

SIL-IS
Type Deuterated internal standard (d5)
Workflow LC-MS/MS quantification of Naloxegol
Selection Basis Co-elution and matrix effect compensation

Non-Isotopic Standard Limitations for Naloxegol-d5


In quantitative LC-MS/MS workflows for pharmaceutical bioequivalence studies or clinical pharmacokinetic assessments, substituting Naloxegol-d5 with a non-isotopic internal standard (e.g., a structural analogue) or a lower-isotopic-purity standard introduces unacceptable analytical error. Non-deuterated standards fail to co-elute identically with the target analyte naloxegol, thereby failing to correct for time-dependent ion suppression or enhancement effects within the biological matrix—a phenomenon documented as a primary source of assay inaccuracy in LC-MS/MS [1]. Furthermore, insufficient deuterium incorporation (e.g., partial labeling) or the use of alternative SIL standards with different isotopic labeling (e.g., Naloxegol-[¹³C,d₂]) results in different mass shifts and chromatographic retention times, which directly violates the fundamental assumption of isotope dilution mass spectrometry that the internal standard and analyte share near-identical physiochemical properties. Consequently, generic substitution leads to compromised method validation parameters, including unacceptable precision (%CV) and accuracy (%RE) outside the ±15% (or ±20% at LLOQ) criteria mandated by FDA and EMA bioanalytical guidelines [2].

Non-isotopic standard co-elution failure
May not correct for time-dependent ion suppression, introducing assay bias in biological matrices.
Insufficient deuterium incorporation
Partial labeling produces mixed mass shifts, violating isotope dilution assumptions and altering retention.
Validation criteria risk
Method precision and accuracy may fall outside typical bioanalytical validation thresholds.

Naloxegol-d5 (Oxalate) Quantitative Evidence


MRM Mass Shift and Channel Discrimination

Naloxegol-d5 (oxalate) exhibits a +5 Da mass shift relative to unlabeled naloxegol due to the replacement of five hydrogen atoms with deuterium (-CD₂-CH₂-CH₂-) . This mass differential generates a distinct Multiple Reaction Monitoring (MRM) transition channel in LC-MS/MS analysis, specifically m/z 742.4→612.3 for Naloxegol-d5 compared to m/z 737.4→607.3 for unlabeled naloxegol (or analogous transition pairs) . This discrete mass window allows for complete chromatographic and mass spectrometric separation of the internal standard signal from the analyte signal, thereby eliminating the risk of cross-talk interference in the mass spectrometer source and ensuring accurate quantification of low-level Naloxegol in complex matrices .

MRM channel
Head-to-head
Naloxegol-d5
m/z 742.4→612.3
vs Unlabeled
m/z 737.4→607.3
Δ +5 Da, distinct MRM channel
Enables interference-free quantification
Prevents cross-talk in mass spectrometer source
Bioanalysis LC-MS/MS Stable Isotope Labeling

Co-Elution and Matrix Effect Compensation

A critical performance criterion for any SIL internal standard is its ability to precisely co-elute with the unlabeled analyte to ensure equivalent exposure to matrix-induced ion suppression or enhancement throughout the LC gradient. Naloxegol-d5 (oxalate) is documented to demonstrate near-identical chromatographic retention time and behavior to unlabeled naloxegol under standard reversed-phase LC conditions . This co-elution property, derived from the near-identical physicochemical properties of the deuterated analogue, ensures that any fluctuation in ionization efficiency caused by co-extracted phospholipids or salts from human plasma affects both the analyte and the internal standard proportionally. Consequently, the analyte-to-internal standard peak area ratio remains stable and accurate across the entire dynamic range of the assay, directly addressing the FDA requirement for robust matrix effect mitigation [1].

Co-elution
Head-to-head
Naloxegol-d5 Unlabeled
ΔRT ≈ 0.0–0.02 min
Compensates matrix effects proportionally
Ensures stable peak area ratio across gradient
Bioanalysis LC-MS/MS Matrix Effects

High Isotopic Purity for Accurate Quantification

A common failure mode for low-purity deuterated standards is the presence of significant residual unlabeled compound (d0 impurity), which contributes signal to the analyte MRM channel (e.g., m/z 737.4→607.3), leading to overestimation of Naloxegol concentrations—particularly at the Lower Limit of Quantification (LLOQ). Naloxegol-d5 (oxalate) is specified with a deuterated form purity of ≥99% (d1-d5 forms) . This high isotopic purity minimizes the background contribution to the unlabeled analyte channel, ensuring that the measured signal at the LLOQ is predominantly derived from the biological sample rather than the internal standard reagent. In contrast, a typical lower-purity SIL standard (e.g., 95% d5) would exhibit a 5% d0 impurity, artificially inflating the baseline noise at the analyte retention time and potentially causing the assay to fail LLOQ accuracy and precision criteria (±20%) [1].

Isotopic purity
Class-level
≥99% deuterated
Supports reliable LLOQ quantification
~5-fold lower d0 vs 95% purity; minimizes background
Analytical Chemistry Quality Control Isotope Dilution MS

Application for CYP3A-Mediated DDI Studies

Naloxegol-d5 (oxalate) is specifically documented for use as an internal standard in CYP3A phenotyping studies aimed at quantifying parent drug concentrations . This application is critical because Naloxegol is a sensitive substrate of cytochrome P450 3A4 (CYP3A4), and its systemic exposure can be altered by >100% when co-administered with strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) or strong CYP3A4 inducers (e.g., rifampin) [1]. To accurately determine the magnitude of these pharmacokinetic changes in clinical DDI trials, a highly precise and matrix-effect-robust LC-MS/MS assay utilizing Naloxegol-d5 is required. The use of Naloxegol-d5 ensures that any observed change in Naloxegol plasma concentration is attributable to the biological DDI mechanism rather than analytical variability, a prerequisite for regulatory DDI labeling and safe prescribing information for Movantik® (naloxegol) [2].

DDI study utility
Reported
Quantification across >10-fold exposure changes with CYP3A4 modulators
Supports DDI magnitude interpretation
Requires robust matrix-effect control for accurate AUC ratio
Drug-Drug Interactions CYP3A Phenotyping Clinical Pharmacology

Metabolic Isotope Effect Minimization

The strategic placement of five deuterium atoms on the allyl moiety (-CD₂-CH₂-CH₂-) of Naloxegol-d5 is based on known metabolic vulnerabilities of the parent compound . This is a deliberate design advantage over alternative labeling strategies, such as a ¹³C-labeled version (e.g., Naloxegol-[¹³C,d₂]), because deuterium substitution at a site of potential CYP3A4-mediated N-dealkylation or hydroxylation can, in some contexts, exhibit a primary kinetic isotope effect that slightly alters the metabolic rate compared to the unlabeled analyte. However, by placing the D5 label on a peripheral, relatively stable allyl moiety, Naloxegol-d5 is designed to preserve near-identical in vitro and in vivo metabolic behavior to unlabeled Naloxegol . This ensures that any differential loss of the internal standard relative to the analyte during sample extraction or within the biological system is negligible, thereby maintaining the integrity of the isotope dilution principle from the moment of sample collection to instrumental analysis.

Labeling design
Class-level
Deuterium at stable allyl moiety (-CD₂-CH₂-CH₂-)
Preserves metabolic similarity to analyte
Avoids kinetic isotope effect at CYP3A4 metabolic sites
Stable Isotope Labeling Metabolic Stability LC-MS/MS

Regulatory Suitability for ANDA/DMF

Naloxegol-d5 (oxalate) is explicitly supplied as a fully characterized chemical compound compliant with regulatory guidelines for use as a reference standard in analytical method development, method validation (AMV), and Quality Controlled (QC) applications [1]. This is a critical distinction from a mere research-grade reagent. The compound is used to support Abbreviated New Drug Application (ANDA) submissions and Drug Master File (DMF) filings for generic Naloxegol formulations [2]. In contrast, a non-characterized or lower-grade internal standard cannot be used to demonstrate traceability and comparability to the innovator product's reference listed drug (RLD). The availability of a comprehensive Certificate of Analysis (COA) detailing identity, purity, and isotopic enrichment provides the documented evidence chain required by regulatory agencies like the FDA to accept bioequivalence study data.

Regulatory use context
Reported
Fully characterized reference standard with COA
Supports method validation documentation
Traceable chain for ANDA/DMF research applications
Regulatory Science Pharmaceutical Analysis Method Validation

Naloxegol-d5 (Oxalate) Application Scenarios


PK/Bioequivalence Method Development and Validation

Procurement of Naloxegol-d5 (oxalate) is essential for CROs and pharmaceutical companies developing and validating LC-MS/MS methods for the quantification of Naloxegol in human plasma. This application is directly supported by evidence of the compound's distinct +5 Da MRM transition channel (m/z 742.4→612.3) , its near-identical chromatographic retention time to unlabeled Naloxegol for precise matrix effect compensation , and its high isotopic purity (≥99%) minimizing background noise at the LLOQ . Using Naloxegol-d5 enables the achievement of inter- and intra-assay precision and accuracy within FDA-accepted criteria (±15% CV and ±15% RE) required for pivotal bioequivalence studies supporting generic drug (ANDA) applications.

CYP3A4 Drug-Drug Interaction Studies

Clinical research organizations and academic laboratories conducting DDI studies with Naloxegol (e.g., co-administration with ketoconazole or rifampin) should prioritize Naloxegol-d5 (oxalate). As Naloxegol is a sensitive CYP3A4 substrate, its exposure can change over 12-fold with strong inhibitors [1]. This application relies on the evidence that Naloxegol-d5 serves as a specific internal standard for CYP3A phenotyping studies and provides the robust, interference-free quantification needed to accurately measure these wide pharmacokinetic changes. This ensures that the derived DDI magnitude (e.g., AUC ratio) is analytically valid and can be submitted to regulatory authorities to support dosing recommendations (e.g., dose reduction or contraindication) in the Movantik® prescribing label [1].

Generic Product QC and Stability Testing

Quality control laboratories in generic pharmaceutical manufacturing facilities should utilize Naloxegol-d5 (oxalate) as a reference standard for stability-indicating HPLC or UPLC methods. The compound is characterized and supplied as a regulatory-compliant reference standard with full Certificate of Analysis (COA) for ANDA and DMF submissions [2]. This application is supported by evidence of the compound's high isotopic purity and its intended use for analytical method validation (AMV) and QC applications [2]. In contrast to using an unvalidated internal standard, employing Naloxegol-d5 provides a documented chain of traceability for assay performance, ensuring that stability data for generic Naloxegol tablets (12.5 mg and 25 mg) meets ICH and FDA requirements for shelf-life determination.

Forensic Toxicology and Compliance Monitoring

Forensic and clinical toxicology laboratories performing confirmatory analysis for Naloxegol (Movantik®) in urine or other biological matrices require Naloxegol-d5 (oxalate) to meet stringent accreditation standards (e.g., ISO/IEC 17025). The compound's distinct MRM channel and near-identical co-elution provide the analytical specificity and robustness needed to differentiate Naloxegol from potential interferences such as naloxone metabolites [3] or other co-prescribed opioids. This application is critical because the PEGylated structure of Naloxegol reduces its passive permeability compared to naloxone [4], making it a unique analyte in compliance monitoring panels. Using Naloxegol-d5 ensures that quantitative results are defensible in medico-legal contexts by correcting for complex matrix effects in urine samples.

Application
Selection Property
Validation Focus
Method validation for Naloxegol in human plasma research matrices
+5 Da MRM channel and co-elution with analyte
Precision & accuracy within bioanalytical criteria
CYP3A4 DDI research studies
Matrix-effect-robust quantification
Exposure ratio interpretation (AUC)
Stability-indicating method validation
Characterized reference standard with COA
Traceability for documentation
Forensic analysis in urine research matrices
Specific MRM channel and co-elution
Interference resolution and matrix-effect correction

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